Pyridoxal hydrochloride

Catalog No.
S565118
CAS No.
65-22-5
M.F
C8H9NO3.ClH
C8H10ClNO3
M. Wt
203.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridoxal hydrochloride

CAS Number

65-22-5

Product Name

Pyridoxal hydrochloride

IUPAC Name

3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;hydrochloride

Molecular Formula

C8H9NO3.ClH
C8H10ClNO3

Molecular Weight

203.62 g/mol

InChI

InChI=1S/C8H9NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,4,10,12H,3H2,1H3;1H

InChI Key

FCHXJFJNDJXENQ-UHFFFAOYSA-N

SMILES

CC1=[NH+]C=C(C(=C1O)C=O)CO.[Cl-]

Solubility

500.0 mg/mL

Synonyms

3-Hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde Hydrochloride; 2-Methyl-3-hydroxy-4-formyl-5-hydroxymethylpyridine Hydrochloride; 3-Hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde Hydrochloride; 3-Hydroxy-5-hydroxymethyl-2-m

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)CO.Cl

Biochemical Research:

  • Amino Acid Labeling and Detection: Pyridoxal hydrochloride serves as a crucial reagent in labeling amino acids for subsequent detection and identification. It reacts with specific amino acid functional groups, forming fluorescent derivatives easily distinguishable through various analytical techniques like chromatography and spectroscopy []. This application aids researchers in studying protein structure, function, and interactions.

Neurotransmitter and Sphingolipid Research:

  • Investigating Neurotransmitter Synthesis: Pyridoxal hydrochloride plays a role in the enzymatic conversion of L-DOPA to dopamine, a vital neurotransmitter involved in movement, learning, and mood []. Researchers utilize this property to study dopamine metabolism and its role in various neurological disorders like Parkinson's disease.
  • Sphingolipid Metabolism Analysis: Pyridoxal hydrochloride acts as a cofactor for enzymes involved in sphingolipid metabolism, a group of lipids crucial for cell membrane structure and signaling. Studying its interaction with these enzymes helps researchers understand sphingolipid-related diseases like Gaucher's disease and Krabbe disease [].

Nutritional Research:

  • Vitamin B6 Deficiency Studies: Pyridoxal hydrochloride can be used as a supplement in studies investigating the effects of vitamin B6 deficiency. This allows researchers to assess the impact of B6 deficiency on various physiological processes and develop strategies to address its associated health problems [].

Cell Culture and Media Supplementation:

  • Supporting Cell Growth and Metabolism: Pyridoxal hydrochloride, being a form of vitamin B6, is often included in cell culture media as it's essential for various cellular processes like amino acid metabolism and energy production. This ensures optimal growth and maintenance of cells used in various research applications [].

Drug Discovery and Development:

  • Understanding Enzyme Function and Inhibition: Pyridoxal hydrochloride's role as a cofactor for various enzymes makes it valuable in drug discovery. By studying its interaction with these enzymes, researchers can identify potential drug targets and develop compounds that inhibit or modulate their activity for therapeutic purposes [].

Pyridoxal hydrochloride is the hydrochloride salt form of pyridoxal, which is a significant derivative of vitamin B6. The compound is chemically characterized by the formula C8H10ClNO3\text{C}_8\text{H}_{10}\text{ClNO}_3 and has a molar mass of approximately 203.62 g/mol. Pyridoxal itself is known as 3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde, playing a crucial role in various biochemical processes as it is converted into pyridoxal phosphate, an essential coenzyme involved in amino acid metabolism, neurotransmitter synthesis, and other vital biological functions .

, primarily through its aldehyde group which can undergo oxidation and reduction. In aqueous solutions, it can readily form imines with amines and can also engage in condensation reactions. The synthesis of pyridoxal hydrochloride often involves the selective oxidation of pyridoxine or pyridoxine hydrochloride using catalytic systems that include oxygen sources and various catalysts .

Pyridoxal hydrochloride exhibits significant biological activity as a precursor to pyridoxal phosphate, which serves as a coenzyme in numerous enzymatic reactions. These include:

  • Amino Acid Metabolism: Catalyzing transamination reactions.
  • Neurotransmitter Synthesis: Involved in the production of serotonin, dopamine, and gamma-aminobutyric acid.
  • Sphingolipid Formation: Essential for the synthesis of sphingolipids which are vital for cell membrane structure and function .

Deficiency in pyridoxal or its derivatives can lead to neurological disorders and impaired immune function.

The synthesis of pyridoxal hydrochloride can be achieved through several methods:

  • Selective Oxidation of Pyridoxine: Using hydrogen peroxide in the presence of a catalyst such as cupric bromide under mild conditions .
  • Chemical Equilibrium Process: Involves converting pyridoxine hydrochloride to pyridoxal through controlled oxidation reactions .
  • Refluxing with Acid Catalysts: Pyridoxine can also be converted to pyridoxal by refluxing with hydrochloric acid under specific conditions .

These methods showcase the versatility and efficiency of synthesizing this compound for pharmaceutical applications.

Pyridoxal hydrochloride is utilized in various fields:

  • Pharmaceuticals: Used as a dietary supplement to treat vitamin B6 deficiency and associated disorders.
  • Biochemical Research: Serves as a cofactor in enzyme assays and studies involving amino acid metabolism.
  • Food Industry: Added to food products to enhance nutritional value.
  • Cosmetics: Incorporated into skin care products for its potential benefits on skin health .

Research indicates that pyridoxal hydrochloride interacts with several compounds:

  • Amino Acids: It forms stable complexes with amino acids, facilitating their transport and metabolism.
  • Drugs: Certain medications may affect the bioavailability of pyridoxal hydrochloride or vice versa; for example, isoniazid can induce peripheral neuropathy by inhibiting vitamin B6 activity .
  • Enzymes: It acts as a coenzyme for various enzymes, influencing their activity levels based on its concentration in biological systems .

These interactions highlight its importance in both metabolic pathways and pharmacological contexts.

Pyridoxal hydrochloride shares structural similarities with other compounds related to vitamin B6. Here are some notable comparisons:

CompoundChemical FormulaMain Function/ActivityUnique Features
Pyridoxine hydrochlorideC8H12ClNO3\text{C}_8\text{H}_{12}\text{ClNO}_3Precursor to pyridoxal phosphateMore stable than pyridoxal; less reactive
Pyridoxamine hydrochlorideC8H12ClNO3\text{C}_8\text{H}_{12}\text{ClNO}_3Involved in amino acid metabolismLess common; primarily acts as a precursor
Pyridoxal phosphateC8H10N1O5P\text{C}_8\text{H}_{10}\text{N}_1\text{O}_5\text{P}Active coenzyme form of vitamin B6Directly involved in enzymatic reactions

Pyridoxal hydrochloride is unique due to its specific role as an aldehyde precursor that can be easily converted to its active phosphate form, making it particularly important in metabolic processes compared to its analogs .

Physical Description

Solid; [Merck Index]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

203.0349209 g/mol

Monoisotopic Mass

203.0349209 g/mol

Heavy Atom Count

13

Melting Point

165 °C

UNII

1416KF0QBC

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (71.43%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (28.57%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (28.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (28.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pyridoxal is one of the natural forms available of vitamin B6, therefore, it is used for nutritional supplementation and for treating dietary shortage or imbalances.

Mechanism of Action

Pyridoxal is the precursor to pyridoxal phosphate. Pyridoxal 5'-phosphate is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemogloblin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA).

Vapor Pressure

0.00000046 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

65-22-5

Wikipedia

Pyridoxal

General Manufacturing Information

4-Pyridinecarboxaldehyde, 3-hydroxy-5-(hydroxymethyl)-2-methyl-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15
Hoegl et al. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics. Nature Chemistry, doi: 10.1038/s41557-018-0144-2, published online 8 October 2018

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